N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide
Description
N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide is a nitrogen-containing heterocyclic compound This compound features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13(2)9-12-22(14-5-3-4-6-14)18(23)16-8-7-15-17(21-16)20-11-10-19-15/h7-8,10-11,13-14H,3-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNOYBNBXEYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C1CCCC1)C(=O)C2=NC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyrazine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetic acid, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
N-cyclopentyl-N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:
Pyrido[2,3-b]pyrazine-6-carboxamide: Lacks the cyclopentyl and 3-methylbutyl groups, which may result in different biological activities.
N-cyclopentylpyrido[2,3-b]pyrazine-6-carboxamide: Contains only the cyclopentyl group, potentially altering its chemical properties and applications.
N-(3-methylbutyl)pyrido[2,3-b]pyrazine-6-carboxamide: Contains only the 3-methylbutyl group, which may affect its biological activity and mechanism of action.
The unique combination of cyclopentyl and 3-methylbutyl groups in this compound enhances its chemical stability and broadens its range of applications compared to similar compounds .
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